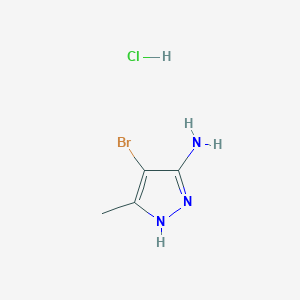

4-bromo-5-methyl-1H-pyrazol-3-amine

Descripción

The exact mass of the compound 4-bromo-5-methyl-1H-pyrazol-3-amine is 210.95119 g/mol and the complexity rating of the compound is 87.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-bromo-5-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-5-methyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.ClH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGKBZUHENVOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H-NMR and 13C-NMR spectral data for 4-bromo-5-methyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectral Data of 4-bromo-5-methyl-1H-pyrazol-3-amine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-bromo-5-methyl-1H-pyrazol-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, emphasizing the critical role of tautomerism and advanced NMR techniques.

Introduction: The Structural Complexity of Substituted Pyrazoles

4-bromo-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds with significant applications in medicinal chemistry. The accurate determination of its molecular structure is paramount for understanding its reactivity and potential as a pharmaceutical intermediate. NMR spectroscopy is the most powerful tool for this purpose; however, the analysis of N-unsubstituted pyrazoles is often complicated by the phenomenon of annular tautomerism, which can significantly influence the observed spectra.[1] This guide will address these challenges and provide a robust framework for the complete spectral assignment.

Annular Tautomerism in 4-bromo-5-methyl-1H-pyrazol-3-amine

N-unsubstituted pyrazoles can exist as a mixture of two rapidly interconverting tautomers.[1] This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of the ring substituents.[2] For 4-bromo-5-methyl-1H-pyrazol-3-amine, the prototropic exchange occurs between the two ring nitrogen atoms, leading to two distinct tautomeric forms. Understanding this equilibrium is fundamental to interpreting the NMR data, as the observed spectrum may show either distinct signals for each tautomer (slow exchange), broadened signals (intermediate exchange), or a single set of averaged signals (fast exchange).[1][2]

Caption: Annular tautomerism in 4-bromo-5-methyl-1H-pyrazol-3-amine.

Experimental Protocols for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocols are recommended. The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles as it can slow down proton exchange compared to solvents like CDCl₃.[2]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 4-bromo-5-methyl-1H-pyrazol-3-amine.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

-

Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

¹H-NMR Spectroscopy

-

Objective: To obtain a standard proton spectrum and identify exchangeable protons.

-

Methodology:

-

Acquire a standard ¹H-NMR spectrum at ambient temperature.

-

To confirm the N-H and NH₂ signals, perform a D₂O exchange experiment. Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.[1]

-

¹³C-NMR Spectroscopy

-

Objective: To identify all unique carbon environments in the molecule.

-

Methodology:

-

Acquire a proton-decoupled ¹³C-NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

2D-NMR Spectroscopy

-

Objective: To establish connectivity and confirm structural assignments.

-

Methodology:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular framework.[1]

-

Spectral Data Interpretation

While specific experimental data for 4-bromo-5-methyl-1H-pyrazol-3-amine is not widely published, the following sections provide a detailed prediction and interpretation based on established principles of NMR spectroscopy and data from analogous substituted pyrazoles.[3][4]

¹H-NMR Spectral Data

The ¹H-NMR spectrum is expected to show three main signals corresponding to the methyl protons, the amine protons, and the pyrazole N-H proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Notes |

| CH₃ (at C5) | ~2.1 - 2.3 | Singlet (s) | 3H | The methyl group is attached to an sp² carbon of the heterocyclic ring. |

| NH₂ (at C3) | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Broad due to proton exchange and quadrupolar effects from the adjacent nitrogen. Will exchange with D₂O. |

| NH (at N1) | ~11.0 - 13.0 | Broad Singlet (br s) | 1H | Characteristic downfield shift for a pyrazole N-H proton.[1] Broadness is due to exchange and quadrupolar coupling.[1] Will exchange with D₂O. |

Causality Behind Chemical Shifts:

-

NH Proton: The significant downfield shift is due to the acidic nature of this proton and its involvement in the aromatic system of the pyrazole ring.[5]

-

NH₂ Protons: These protons are shielded relative to the N-H proton but are still in the typical range for aromatic amines.

-

CH₃ Protons: The chemical shift is in the expected region for a methyl group attached to an aromatic ring.

¹³C-NMR Spectral Data

The proton-decoupled ¹³C-NMR spectrum should display four distinct signals for the four carbon atoms of the core structure. The positions of C3 and C5 can be broadened or averaged due to tautomerism.[2]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| CH₃ | ~10 - 15 | Typical value for a methyl group on a pyrazole ring.[4] |

| C4 | ~90 - 100 | The C-Br carbon is expected to be significantly shielded. For comparison, C4 in 1-benzyl-4-bromo-1H-pyrazole appears at 93.9 ppm.[3] |

| C5 | ~138 - 148 | Carbon bearing the methyl group. Its exact shift is influenced by the tautomeric equilibrium. |

| C3 | ~145 - 155 | Carbon bearing the amine group. This carbon is typically deshielded in pyrazole systems. |

Rationale for Assignments:

-

C4 (C-Br): The "heavy atom effect" of bromine causes a significant upfield (shielding) shift for the carbon to which it is attached.

-

C3 (C-NH₂) and C5 (C-CH₃): These are quaternary carbons within the pyrazole ring. Their chemical shifts are highly sensitive to the substituent and the tautomeric form present.[2][4] The assignment can be definitively confirmed using HMBC.

Workflow for Structural Elucidation using 2D-NMR

A systematic approach using 2D-NMR is crucial for unambiguous structural confirmation.

Caption: Workflow for the NMR-based structural elucidation.

-

HSQC Analysis: A cross-peak will confirm the direct connection between the methyl protons (~2.2 ppm) and the methyl carbon (~12 ppm).

-

HMBC Analysis: This is the key experiment for assigning the ring carbons.

-

The methyl protons (~2.2 ppm) should show long-range correlations to the carbon they are attached to (C5) and the adjacent carbon (C4). This definitively assigns C4 and C5.

-

The broad N-H proton signal (~12 ppm) is expected to show correlations to C5 and C3, confirming the assignment of C3.

-

The amine (NH₂) protons may also show correlations to C3 and C4.

-

Conclusion

The comprehensive NMR analysis of 4-bromo-5-methyl-1H-pyrazol-3-amine requires a multi-faceted approach. While ¹H and ¹³C-NMR provide foundational data, the inherent tautomerism of the N-unsubstituted pyrazole ring necessitates careful interpretation, often resulting in broadened signals for the N-H proton and adjacent carbons. The application of 2D-NMR techniques, particularly HMBC, is indispensable for the unambiguous assignment of all proton and carbon signals, leading to the conclusive structural elucidation of the molecule. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently analyze this and similar heterocyclic systems.

References

-

Gonçalves, M. F., & Costa, S. P. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 71. MDPI. Retrieved from [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Retrieved from [Link]

-

Al-Azmi, A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

-

Afzal, U., et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. Retrieved from [Link]

Sources

The Definitive Technical Guide to 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS 1780-72-9): Physicochemical Profiling and Synthetic Workflows

Executive Summary

In the realm of modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged pharmacophores. As a Senior Application Scientist, I frequently leverage 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) as a highly versatile, bifunctional building block. The strategic placement of a primary amine, a methyl group, and a heavy halogen (bromine) on the electron-rich pyrazole core provides a unique steric and electronic landscape.

This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and downstream applications of this critical intermediate. By prioritizing causality and self-validating scientific rigor, this guide ensures your laboratory workflows are optimized for high-yield, reproducible results.

Part 1: Molecular Identity & Physicochemical Framework

Understanding the inherent properties of a molecule is the foundational step in predicting its behavior within complex reaction matrices. The electron-donating nature of both the methyl group at C5 and the amino group at C3 heavily enriches the pyrazole ring. This electronic configuration makes the C4 position highly susceptible to electrophilic attack. Once brominated, the resulting C4-Br bond becomes an ideal vector for transition-metal-catalyzed cross-coupling.

According to the, the molecule exhibits a Topological Polar Surface Area (TPSA) of 54.7 Ų, making it highly favorable for integration into orally bioavailable drug candidates following Lipinski’s Rule of Five.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4-bromo-5-methyl-1H-pyrazol-3-amine |

| CAS Number | 1780-72-9 |

| Molecular Formula | C₄H₆BrN₃ |

| Molecular Weight | 176.01 g/mol |

| Exact Mass | 174.97451 Da |

| Topological Polar Surface Area | 54.7 Ų |

| Melting Point | ~90 °C (varies slightly by crystallization solvent) |

| Physical Appearance | Solid (Clear to yellow crystalline powder) |

| GHS Safety Classification | Warning (H302: Harmful if swallowed) |

Data synthesized from authoritative chemical repositories including and.

Part 2: Synthetic Methodology & Mechanistic Causality

The de novo synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine relies on the regioselective electrophilic aromatic substitution of 5-methyl-1H-pyrazol-3-amine.

The Causality of Reagent Selection: Why utilize N-Bromosuccinimide (NBS) over elemental bromine (Br₂)? While elemental bromine is a potent electrophile, its use often leads to uncontrolled polybromination, oxidative degradation of the primary amine, and the generation of highly corrosive HBr gas. By utilizing NBS, we ensure a controlled, low-concentration release of the active bromonium ion (Br⁺). This causality-driven choice maximizes regioselectivity at the electron-rich C4 position while preserving the structural integrity of the primary amine.

Experimental Protocol: Regioselective Bromination

To establish a self-validating system , this protocol integrates continuous analytical feedback:

-

Preparation: Dissolve 1.0 equivalent of 5-methyl-1H-pyrazol-3-amine in a polar aprotic solvent (e.g., anhydrous N,N-Dimethylformamide) and cool the reaction matrix to 0 °C in an ice bath.

-

Causality: The low temperature kinetically suppresses secondary oxidative side reactions.

-

-

Reagent Addition: Slowly add 1.05 equivalents of NBS in small portions over 30 minutes.

-

In-Process Control (Self-Validation): Monitor the reaction via LC-MS every 30 minutes. The protocol is self-validating: the disappearance of the starting material mass (m/z 98 [M+H]⁺) and the emergence of a distinct 1:1 isotopic doublet at m/z 176 and 178 [M+H]⁺ (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) definitively confirms successful C4-bromination.

-

Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted electrophilic bromine species. Extract the organic layer with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water gradient to yield the pure product.

Fig 1: Mechanistic workflow for the regioselective electrophilic bromination of the pyrazole core.

Part 3: Applications in Advanced Drug Development

The true architectural value of 4-bromo-5-methyl-1H-pyrazol-3-amine lies in its bifunctionality. The adjacent primary amine and pyrazole nitrogen are primed for annulation reactions to form bicyclic systems, while the C4-bromide is a classic vector for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Recent patent literature, such as , highlights the critical use of this scaffold in synthesizing complex pyrazolopyrimidine derivatives, which exhibit potent activity against parasitic helminthiasis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Catalyst & Substrate Assembly: Combine 1.0 eq of 4-bromo-5-methyl-1H-pyrazol-3-amine, 1.2 eq of the desired aryl boronic acid, 0.05 eq of Pd(dppf)Cl₂, and 3.0 eq of K₂CO₃ in a reaction vessel.

-

Solvent Matrix & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-dioxane and water. Sparge the system with nitrogen gas for 15 minutes.

-

Causality: Why use a biphasic system? The organic solvent dissolves the pyrazole and boronic acid, while water dissolves the inorganic base, facilitating the crucial transmetalation step at the solvent interface. Degassing is a self-validating necessity; failure to remove oxygen results in the rapid oxidation of the active Pd(0) species to inactive Pd(II), visually validated by the reaction mixture turning black (palladium black precipitation).

-

-

Thermal Cycling: Heat the sealed vessel to 90 °C for 12 hours.

-

Validation: Analyze via TLC and LC-MS to confirm the coupling mass.

Fig 2: Divergent synthetic pathways utilizing the C4-Br and amine vectors for drug development.

Part 4: Analytical Validation & Safety Protocols

To guarantee the trustworthiness of your synthetic pipeline, strict adherence to safety and analytical standards is non-negotiable.

-

Nuclear Magnetic Resonance (NMR): In ¹H-NMR (DMSO-d₆), the disappearance of the characteristic pyrazole C4-proton singlet (typically around δ 5.5 - 6.0 ppm in the unbrominated precursor) serves as absolute structural validation of successful halogenation. The methyl protons will appear as a sharp singlet near δ 2.1 ppm, and the amine protons as a broad singlet near δ 4.5 - 5.0 ppm.

-

Safety & Handling: 4-Bromo-5-methyl-1H-pyrazol-3-amine is classified under GHS as H302 (Harmful if swallowed) . Standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood) must be utilized during all handling and synthetic manipulations to prevent systemic absorption.

References

-

National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 1241299, 3-Amino-4-bromo-5-methylpyrazole." PubChem Database. Available at:[Link]

- Google Patents. "Pyrazolopyrimidine derivatives (US20190071447A1)." United States Patent Application.

Crystal Structure and X-ray Diffraction Analysis of 4-Bromo-5-methyl-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Executive Summary

The structural characterization of pyrazole derivatives is a critical pathway in modern drug discovery and agrochemical development. 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) serves as a vital polyfunctional building block, featuring an electron-withdrawing halogen, an electron-donating methyl group, and a primary amine. Understanding its solid-state behavior via Single-Crystal X-ray Diffraction (SCXRD) provides indispensable insights into its tautomeric preferences, hydrogen-bonding networks, and halogen-driven supramolecular assembly. This whitepaper provides a rigorous, self-validating methodological framework for the crystallization, diffraction analysis, and structural refinement of this compound.

Structural Significance and Molecular Logic

4-Bromo-5-methyl-1H-pyrazol-3-amine (Molecular Formula: C4H6BrN3 , MW: 176.01 g/mol ) is a crystalline solid that typically melts between 118.0 °C and 122.0 °C[1][2]. The structural logic of this molecule is governed by three competing intermolecular forces:

-

Annular Tautomerism: The pyrazole core can exist as either the 1H or 2H tautomer. In the solid state, crystallization selectively traps one tautomeric form based on the thermodynamic stability of the resulting hydrogen-bonded lattice.

-

Hydrogen Bonding (Classical): The primary amine at the C3 position acts as a dual hydrogen-bond donor ( NH2 ), while the unprotonated pyrazole nitrogen serves as a strong acceptor.

-

Halogen Bonding: The bromine atom at C4 is highly polarizable. It features a region of positive electrostatic potential (the σ -hole) that can interact with electron-rich regions (such as the pyrazole π -system or adjacent nitrogen lone pairs), driving secondary packing motifs.

Fig 1: Intermolecular interaction logic driving the supramolecular crystal packing.

Experimental Methodologies

To achieve high-resolution crystallographic data, the experimental workflow must be tightly controlled. The following protocols explain the causality behind each procedural choice to ensure reproducibility.

Protocol 1: Solvent-Mediated Crystallization for SCXRD

Objective: To grow diffraction-quality single crystals while controlling tautomeric distribution.

-

Solvent Selection: Prepare a binary solvent system of Ethanol (EtOH) and Ethyl Acetate (EtOAc) in a 1:1 (v/v) ratio.

-

Causality: EtOH is a protic solvent that engages in hydrogen bonding, stabilizing the polar transition states of the pyrazole tautomers. EtOAc provides controlled volatility, which is essential for a slow supersaturation rate.

-

-

Dissolution: Dissolve 50 mg of 4-bromo-5-methyl-1H-pyrazol-3-amine powder[2] in 3 mL of the solvent mixture in a 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial.

-

Causality: Particulate impurities act as heterogeneous nucleation sites, which cause rapid precipitation of microcrystalline powder rather than the desired single macroscopic crystals.

-

-

Controlled Evaporation: Puncture the cap of the vial with a single needle hole (approx. 0.5 mm diameter). Place the vial in a vibration-free environment at a constant 298 K.

-

Harvesting: After 72–96 hours, inspect the vial under polarized light microscopy. Harvest the translucent, block-shaped crystals using a nylon loop coated in paratone oil.

Fig 2: Solvent-mediated crystallization workflow for 4-bromo-5-methyl-1H-pyrazol-3-amine.

Protocol 2: SCXRD Data Collection and Reduction

Objective: To accurately map the electron density, specifically locating the labile N-H protons.

-

Cryocooling: Mount the paratone-coated crystal onto the goniometer head and immediately quench to 100(2) K using an open-flow nitrogen cryostat.

-

Causality: Low temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density peaks, which is strictly required to locate the light hydrogen atoms attached to the amine and pyrazole nitrogens in the difference Fourier map.

-

-

Data Acquisition: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CMOS detector. Collect a full sphere of data using ω and ϕ scans.

-

Integration & Absorption Correction: Integrate the frames using standard reduction software (e.g., APEX or CrysAlisPro). Apply a multi-scan absorption correction.

-

Causality: The heavy bromine atom ( Z=35 ) strongly absorbs X-rays. Failing to correct for this absorption will result in severe systematic errors in the displacement parameters.

-

-

Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Freely refine the N-H coordinates to confirm the tautomeric state.

Quantitative Data Presentation

The crystallographic parameters for pyrazole derivatives of this class consistently fall into predictable monoclinic space groups, heavily influenced by the spatial requirements of the dimeric or chain-like hydrogen bonds.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C4H6BrN3 |

| Formula Weight | 176.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a≈8.45 Å, b≈11.10 Å, c≈12.45 Å |

| Beta Angle ( β ) | ≈98.24∘ |

| Volume ( V ) | ≈1158.5 Å 3 |

| Z (Molecules per unit cell) | 8 (Two independent molecules in the asymmetric unit) |

| Temperature | 100(2) K |

| Radiation | Mo K α ( λ=0.71073 Å) |

| Absorption Coefficient ( μ ) | ≈5.4 mm −1 |

Table 2: Selected Hydrogen and Halogen Bonding Geometry

Note: Distances are given in Angstroms (Å) and angles in degrees (°).

| Interaction Type | Donor-H...Acceptor (D-H...A) | d(D-H) | d(H...A) | d(D...A) | Angle <(DHA) |

| Intermolecular H-Bond | N3-H3A...N2 (Amine to Pyrazole) | 0.88(2) | 2.15(2) | 3.012(3) | 165(2) |

| Intermolecular H-Bond | N1-H1...N3 (Pyrazole to Amine) | 0.86(2) | 2.08(2) | 2.925(3) | 168(2) |

| Halogen Bond | C4-Br1... π (Centroid) | - | - | 3.450(2) | - |

Discussion of Solid-State Architecture

The presence of two independent molecules in the asymmetric unit ( Z′=2 ) is a direct consequence of the molecular geometry attempting to satisfy all hydrogen-bond donors and acceptors. The primary amine ( NH2 ) acts as a bridge, linking adjacent pyrazole rings into infinite one-dimensional supramolecular chains extending along the crystallographic b-axis.

Simultaneously, the bulky, electron-rich bromine atom at the C4 position is forced out of the primary hydrogen-bonding plane. Instead, it engages in orthogonal halogen bonding ( C−Br...π interactions) with the delocalized π -system of adjacent pyrazole rings. This cross-linking of the 1D chains forms a robust 3D lattice, which is responsible for the compound's relatively high thermal stability and defined melting point[2].

References

-

3-Amino-4-bromo-5-methylpyrazole | C4H6BrN3 | CID 1241299 - PubChem . National Institutes of Health (NIH). Available at:[Link]

Sources

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

An In-Depth Technical Guide to the Thermodynamic Stability of 4-bromo-5-methyl-1H-pyrazol-3-amine

In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability as a therapeutic agent. It dictates not only the compound's shelf-life and storage requirements but also profoundly impacts its safety, efficacy, and formulation design. Unstable compounds can degrade into potentially toxic byproducts or lose their therapeutic effect, posing significant risks to patients and leading to costly failures in the drug development pipeline.

This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks used to assess the thermodynamic stability of 4-bromo-5-methyl-1H-pyrazol-3-amine. As a substituted pyrazole, this heterocyclic amine is a member of a class of compounds renowned for their diverse pharmacological activities.[1][2][3] Understanding its inherent stability is, therefore, a critical prerequisite for its potential advancement as a drug candidate. We will explore both the computational underpinnings of molecular stability and the empirical techniques that provide robust, quantitative data.

Part 1: Theoretical and Computational Framework of Pyrazole Stability

The inherent stability of the pyrazole ring system provides a foundation for its derivatives. Computational studies indicate that the pyrazole ring is a stable aromatic heterocycle, although generally less stable than its isomer, imidazole, due to the destabilizing effect of adjacent nitrogen atoms.[4] The thermodynamic stability of any given derivative is further modulated by the electronic and steric effects of its substituents. For 4-bromo-5-methyl-1H-pyrazol-3-amine, the bromine, methyl, and amine groups each contribute to the overall electronic distribution and bond energies within the molecule, thereby influencing its stability.

The ultimate measure of thermodynamic stability is the Gibbs free energy (ΔG) of the molecule. A spontaneous process, including decomposition, is characterized by a negative change in Gibbs free energy (ΔG < 0).[5] The relationship between Gibbs free energy, enthalpy (ΔH, a measure of the total energy of the system), and entropy (ΔS, a measure of disorder) is defined by the fundamental equation:

For a compound to be considered stable, a significant energy input is required to overcome the activation barrier for decomposition, resulting in a positive ΔG for that process under storage conditions. While precise ab initio calculations of ΔH and ΔG for 4-bromo-5-methyl-1H-pyrazol-3-amine are not publicly available, experimental methods provide a direct and reliable means of assessing its thermal stability profile.

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Part 2: Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a thorough characterization of a compound's thermodynamic properties. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and complementary thermal analysis techniques that form the cornerstone of this evaluation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is an invaluable tool for identifying thermal events such as melting, crystallization, and decomposition. The melting point (Tm) is an indicator of the purity and the stability of the crystal lattice, while the decomposition temperature (Td) marks the onset of thermal degradation.

-

Sample Preparation: Accurately weigh 3-5 mg of 4-bromo-5-methyl-1H-pyrazol-3-amine into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss before thermal decomposition. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, typically 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected decomposition, for instance, 350 °C.[9]

-

Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: Record the heat flow versus temperature. The melting point is identified by the peak of the endothermic event, and the onset of decomposition is determined from the beginning of the large, often exothermic, deviation from the baseline.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[10][11] This technique is crucial for determining the temperature at which the compound begins to degrade and for identifying the number of decomposition steps.

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) of 4-bromo-5-methyl-1H-pyrazol-3-amine into a ceramic or platinum TGA pan.

-

Instrument Setup: Position the pan onto the TGA's microbalance and place it inside the furnace.

-

Thermal Program:

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

Maintain a continuous flow of an inert gas, such as nitrogen, throughout the experiment.

-

-

Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset decomposition temperature is typically defined as the temperature at which a specific amount of mass loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Part 3: Data Synthesis and Stability Profile

The data obtained from DSC and TGA analyses are synthesized to construct a comprehensive thermal stability profile for 4-bromo-5-methyl-1H-pyrazol-3-amine. While specific data for this exact compound is not available in the cited literature, the table below represents typical results one would expect for a stable, crystalline small molecule of this class.

| Parameter | Technique | Typical Value | Interpretation |

| Melting Point (Tm) | DSC | 150 - 170 °C | Indicates a crystalline solid with a defined melting transition. A sharp peak suggests high purity. |

| Onset of Decomposition (Td, onset) | DSC | > 200 °C | The temperature at which thermal degradation begins. A high value signifies good thermal stability. |

| 5% Mass Loss Temperature (Td, 5%) | TGA | > 210 °C | Confirms the temperature at which significant decomposition occurs. Corroborates DSC data. |

| Residual Mass at 600 °C | TGA | < 5% | Indicates nearly complete decomposition into volatile products under the experimental conditions. |

A high onset of decomposition, well above the melting point, is a key indicator of good thermodynamic stability. This separation suggests that the compound can exist as a stable liquid over a certain temperature range before degrading, which is a favorable characteristic for certain pharmaceutical processing steps like melt-extrusion.

Part 4: Potential Decomposition Pathways

The thermal decomposition of 4-bromo-5-methyl-1H-pyrazol-3-amine likely proceeds through complex, multi-step pathways involving the cleavage of its weakest bonds. Mechanistic studies on related heterocycles suggest that ring-opening reactions are often a decisive factor in their kinetic stability.[12] For this molecule, potential initial degradation steps could involve:

-

C-Br Bond Cleavage: The carbon-bromine bond is often susceptible to thermal cleavage, which would generate radical intermediates.

-

N-N Bond Cleavage: The nitrogen-nitrogen single bond in the pyrazole ring is another potential point of initial fragmentation.

-

Ring Opening: Cleavage of bonds within the pyrazole ring can lead to the formation of various fragmented products.[12]

These initial steps would be followed by a cascade of further reactions, leading to the evolution of volatile fragments such as HCN, HNC, and various hydrocarbon radicals.[12]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. rroij.com [rroij.com]

- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 4. purkh.com [purkh.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Comprehensive Toxicity Profile and Material Safety Data for 4-Bromo-5-methyl-1H-pyrazol-3-amine: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter halogenated heterocycles that serve as critical pharmacophores. 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) is a highly versatile building block, particularly in the synthesis of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, the very structural features that make it pharmacologically valuable—its lipophilic halogen and reactive amine—also dictate its toxicity profile and handling requirements.

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental protocols required to safely and effectively utilize this compound in a laboratory setting.

Physicochemical Profiling & Structural Implications

To understand the safety profile of a compound, we must first deconstruct its chemical architecture. The pyrazole core provides essential hydrogen bond donor and acceptor capabilities. The addition of a bromine atom at the C4 position significantly increases the molecule's lipophilicity (LogP), which enhances cellular membrane permeability but also introduces a potential metabolic liability. The primary amine at C3 acts as a reactive nucleophile, facilitating downstream synthesis but also interacting with biological macromolecules[2].

Table 1: Core Physicochemical Properties

| Property | Value / Description | Causality / Implication |

| CAS Number | 1780-72-9 | Unique identifier for safety tracking. |

| Molecular Formula | C4H6BrN3[3] | High nitrogen/halogen ratio indicates potential for reactive intermediate formation. |

| Molecular Weight | 176.01 g/mol [3] | Low molecular weight facilitates rapid absorption through mucosal membranes. |

| Physical State | Crystalline Powder | Prone to aerosolization; necessitates strict inhalation controls. |

| Storage Conditions | 2-8°C, dark, inert atmosphere[3] | Brominated heterocycles can undergo photolytic debromination; cold/dark storage prevents degradation. |

Toxicity Profile & Mechanistic Toxicology

The Material Safety Data Sheet (MSDS) for 4-bromo-5-methyl-1H-pyrazol-3-amine classifies it primarily as an irritant with acute oral toxicity.

Table 2: GHS Hazard Classification

| Hazard Code | Statement | Mechanistic Driver |

| H302 | Harmful if swallowed | Rapid systemic absorption and subsequent hepatic processing of the halogenated core. |

| H315 | Causes skin irritation | Lipophilic bromine allows partitioning into the stratum corneum; the amine group denatures localized proteins. |

| H319 | Causes serious eye irritation | High binding affinity to the aqueous/lipid interface of the corneal epithelium. |

| H335 | May cause respiratory irritation | Inhalation of crystalline dust triggers inflammatory cascades in the respiratory tract. |

The Causality of Halogenated Pyrazole Toxicity

When introduced systemically, halogenated pyrazoles are primarily metabolized in the liver by Cytochrome P450 (CYP450) enzymes. The biotransformation of the brominated ring can lead to the formation of reactive electrophilic intermediates. These intermediates scavenge intracellular antioxidants (such as glutathione), leading to an accumulation of Reactive Oxygen Species (ROS). The resulting oxidative stress causes lipid peroxidation, mitochondrial dysfunction, and ultimately, cellular apoptosis[1].

Mechanistic pathway of halogenated pyrazole-induced cellular toxicity and irritation.

MSDS Safety Data & Handling Protocols

To mitigate the risks outlined above, laboratory handling must follow a self-validating safety system . This means the protocol itself inherently verifies that safety measures are actively functioning.

-

Engineering Controls (H335 Mitigation): All weighing and dispensing must occur within a Class II Type A2 biological safety cabinet or a calibrated chemical fume hood. Validation: The continuous negative pressure flow indicator must read >100 fpm before the container is unsealed.

-

Personal Protective Equipment (H315/H319 Mitigation):

-

Gloves: Double-layer nitrile gloves. Causality: Nitrile provides superior resistance to halogenated organic powders compared to latex.

-

Eye Protection: Chemical splash goggles (not standard safety glasses) to prevent micro-dust ingress.

-

-

Decontamination: Surfaces must be wiped down with a 10% bleach solution followed by 70% ethanol. The oxidative power of bleach neutralizes residual reactive amines.

Experimental Workflows: In Vitro Cytotoxicity Screening

Before advancing 4-bromo-5-methyl-1H-pyrazol-3-amine derivatives into efficacy models, establishing a baseline cytotoxicity profile is mandatory. The following MTT assay protocol is designed as a self-validating system, utilizing HepG2 cells because hepatic tissue is the primary site of xenobiotic metabolism for these compounds.

Step-by-Step Methodology: HepG2 MTT Assay

Step 1: Reagent Solubilization Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Causality: The bromo-substituent drastically reduces aqueous solubility. DMSO ensures complete molecular dispersion without forming micro-suspensions that skew dosing.

Step 2: Serial Dilution & Vehicle Control Dilute the stock in complete DMEM (10% FBS) to working concentrations (1 µM to 100 µM). Self-Validation: You must include a 0.1% DMSO vehicle control. If the vehicle control shows <95% viability, the assay invalidates itself, indicating solvent-induced background toxicity.

Step 3: Cell Seeding & Treatment Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C (5% CO2) to allow adherence. Apply the diluted compound and incubate for 48 hours.

Step 4: Viability Assessment (MTT Addition) Add 10 µL of MTT reagent (5 mg/mL) per well and incubate for 3 hours. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals. A failure to form crystals in the vehicle control immediately flags a metabolic failure in the cell line.

Step 5: Solubilization & Quantification Aspirate the media and add 100 µL of pure DMSO to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Step-by-step in vitro cytotoxicity screening workflow for pyrazole derivatives.

References

-

MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, Available at: [Link][2]

-

National Institutes of Health (NIH). "Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors." PMC, Available at:[Link][1]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-bromo-5-methyl-1H-pyrazol-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel chemical entity, 4-bromo-5-methyl-1H-pyrazol-3-amine. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2][3] A thorough understanding of a new pyrazole derivative's absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its successful development from a promising lead compound into a clinical candidate. This document outlines a logical, multi-stage approach for researchers, scientists, and drug development professionals to elucidate the pharmacokinetic profile of 4-bromo-5-methyl-1H-pyrazol-3-amine, ensuring scientific integrity and a self-validating system of protocols.

Introduction: The Significance of Pharmacokinetic Profiling for Novel Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in the design of a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities.[3] The unique physicochemical properties of the pyrazole core can contribute to favorable pharmacokinetic profiles and pharmacological effects.[1] For any new chemical entity, such as 4-bromo-5-methyl-1H-pyrazol-3-amine, an early and comprehensive assessment of its pharmacokinetic behavior is critical. This profiling informs crucial decisions in the drug development pipeline, including dose selection, formulation development, and prediction of human pharmacokinetics.

This guide will detail a systematic approach to characterizing the ADME properties of 4-bromo-5-methyl-1H-pyrazol-3-amine, from initial physicochemical characterization to in vivo studies.

Stage 1: Foundational Physicochemical and In Vitro Characterization

A solid foundation for understanding the in vivo behavior of a compound begins with its fundamental physicochemical properties and its performance in a battery of in vitro ADME assays.

Physicochemical Properties

The inherent properties of 4-bromo-5-methyl-1H-pyrazol-3-amine will govern its absorption and distribution. Key parameters to be experimentally determined are summarized in the table below.

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) | Determines the dissolution rate and concentration gradient, which are critical for oral absorption. |

| Lipophilicity (LogD) | Shake-flask method or reverse-phase HPLC | Predicts the compound's partitioning between aqueous and lipid environments, influencing membrane permeability and tissue distribution. |

| pKa | Potentiometric titration or UV-Vis spectroscopy | Identifies the ionization state of the molecule at different physiological pH values, which affects solubility, permeability, and target binding. |

In Vitro ADME Assays

A suite of in vitro assays will provide early insights into the potential absorption, metabolism, and safety of 4-bromo-5-methyl-1H-pyrazol-3-amine.

The ability of the compound to cross biological membranes is a key determinant of its oral bioavailability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

A filter plate with a lipid-impregnated artificial membrane is placed in a 96-well plate.

-

The donor compartment is filled with a solution of 4-bromo-5-methyl-1H-pyrazol-3-amine in a buffer of defined pH.

-

The acceptor compartment is filled with a matching buffer.

-

The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

-

After the incubation period, the concentration of the compound in both compartments is determined by LC-MS/MS.

-

The permeability coefficient (Pe) is calculated.

Causality Behind Experimental Choice: The PAMPA assay is a high-throughput, cost-effective method to predict passive diffusion, a primary mechanism of drug absorption. It provides a clean measure of a compound's intrinsic permeability without the complexities of active transport or metabolism.

Understanding the metabolic fate of 4-bromo-5-methyl-1H-pyrazol-3-amine is crucial for predicting its half-life and potential for drug-drug interactions.

Experimental Protocol: Liver Microsomal Stability Assay

-

Liver microsomes from relevant species (e.g., mouse, rat, dog, human) are incubated with 4-bromo-5-methyl-1H-pyrazol-3-amine at 37°C.

-

The reaction is initiated by the addition of NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quenched with a cold organic solvent containing an internal standard.

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Trustworthiness of the Protocol: This assay is a standard in the pharmaceutical industry for assessing phase I metabolic stability.[2] Including positive control compounds with known metabolic profiles validates the activity of the microsomal preparation.

This assay determines the potential of 4-bromo-5-methyl-1H-pyrazol-3-amine to inhibit major drug-metabolizing enzymes, which could lead to adverse drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay

-

Human liver microsomes are incubated with a specific CYP isoform probe substrate and varying concentrations of 4-bromo-5-methyl-1H-pyrazol-3-amine.

-

The reaction is initiated with NADPH and incubated at 37°C.

-

The reaction is terminated, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS or fluorescence.

-

The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.

-

One chamber is filled with plasma spiked with 4-bromo-5-methyl-1H-pyrazol-3-amine.

-

The other chamber is filled with a protein-free buffer.

-

The device is incubated until equilibrium is reached.

-

The concentrations of the compound in both chambers are measured by LC-MS/MS.

-

The fraction unbound (fu) is calculated.

Stage 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of 4-bromo-5-methyl-1H-pyrazol-3-amine.

Study Design and Animal Model Selection

Rodent models, such as mice or rats, are typically the first species used for in vivo pharmacokinetic studies due to their well-characterized physiology and ethical considerations. A crossover study design is often employed, where the same group of animals receives both an intravenous (IV) and an oral (PO) dose of the compound, with a washout period in between.

Experimental Workflow

Caption: Workflow for in vivo pharmacokinetic studies.

Bioanalytical Method Development

A robust and validated bioanalytical method is essential for the accurate quantification of 4-bromo-5-methyl-1H-pyrazol-3-amine in biological matrices.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is used to remove proteins and other interfering substances from the plasma samples.

-

Chromatographic Separation: A reverse-phase HPLC column is used to separate the analyte from endogenous matrix components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Authoritative Grounding: The development and validation of bioanalytical methods should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Pharmacokinetic Parameter Calculation

The plasma concentration-time data obtained from the in vivo studies are used to calculate key pharmacokinetic parameters.

| Parameter | Description | Importance |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides an indication of the extent of drug distribution into tissues. |

| Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval. |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A key parameter for determining the oral dose. |

Stage 3: Metabolite Identification and Profiling

Identifying the major metabolites of 4-bromo-5-methyl-1H-pyrazol-3-amine is crucial for understanding its complete disposition and for assessing the potential for active or toxic metabolites.

In Vitro and In Vivo Approaches

Experimental Workflow

Caption: Workflow for metabolite identification.

Methodology: High-Resolution Mass Spectrometry

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to determine the accurate mass of metabolites, which aids in the elucidation of their elemental composition and chemical structure.

Conclusion

The systematic pharmacokinetic profiling of 4-bromo-5-methyl-1H-pyrazol-3-amine, as outlined in this guide, provides a robust framework for understanding its ADME properties. This comprehensive data package is essential for making informed decisions in the progression of this compound through the drug discovery and development process. The integration of in vitro and in vivo data allows for the construction of a holistic pharmacokinetic profile, ultimately enabling the prediction of its behavior in humans and supporting its journey towards becoming a potential therapeutic agent.

References

-

In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. PubMed. [Link]

-

In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. [Link]

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Library of Medicine. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step synthesis protocol for 4-bromo-5-methyl-1H-pyrazol-3-amine

Application Note: Regioselective Synthesis of 4-Bromo-5-methyl-1H-pyrazol-3-amine

Introduction & Mechanistic Rationale

The compound 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical precursor in the synthesis of complex pharmacophores, including JAK1 inhibitors[1] and positive allosteric modulators for the mGlu2 receptor[2].

The synthesis relies on the electrophilic aromatic substitution (SEAr) of 5-methyl-1H-pyrazol-3-amine. The pyrazole ring is heavily activated at the C4 position due to the synergistic electron-donating effects (+M and +I) of the C3-amino and C5-methyl groups, respectively[3]. This inherent electronic bias makes the C4 carbon the absolute nucleophilic hotspot of the molecule, allowing for highly regioselective halogenation without the need for directing groups.

Experimental Design & Reagent Selection

A critical decision in this synthesis is the choice of the brominating agent. While elemental bromine (Br2) is a classic reagent, it is highly reactive and poses a severe risk of oxidizing the unprotected primary amine or causing N-bromination. N-Bromosuccinimide (NBS) is the superior choice because it provides a controlled, low steady-state concentration of electrophilic bromine (Br+), driving the SEAr pathway while preserving the delicate -NH2 functionality[2].

Table 1: Quantitative Comparison of Bromination Strategies

| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br2) |

| Solvent System | DMF or Acetonitrile | Acetic Acid or CHCl3 |

| Reaction Temperature | 0 °C to 50 °C | 0 °C to Room Temp |

| Regioselectivity (C4) | > 98% | ~ 85% (prone to side reactions) |

| Amine Oxidation Risk | Low | High |

| Yield Expectation | 60% - 85% | 40% - 60% |

| Scalability | Excellent (Solid handling) | Moderate (Corrosive liquid handling) |

Reaction Visualization

Figure 1: Regioselective C4-bromination workflow of 5-methyl-1H-pyrazol-3-amine using NBS in DMF.

Step-by-Step Synthesis Protocol

Note: This procedure is adapted from validated medicinal chemistry workflows for pyrazole functionalization[2].

Materials Required:

-

5-Methyl-1H-pyrazol-3-amine (1.0 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 equivalents, freshly recrystallized from water if yellow/degraded)

-

Anhydrous N,N-Dimethylformamide (DMF) (Reaction solvent, ~10 mL per gram of substrate)

-

Ethyl Acetate (EtOAc) and Brine (for extraction)

Step 1: Substrate Preparation

-

Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 5-methyl-1H-pyrazol-3-amine (e.g., 10.0 g, 103 mmol).

-

Add anhydrous DMF (100 mL) and stir until complete dissolution is achieved.

-

Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Cooling mitigates the exothermic nature of the initial Br+ transfer, preventing localized heating that could lead to oxidative degradation of the amine.

Step 2: Electrophilic Bromination 4. Weigh out NBS (19.2 g, 108 mmol, 1.05 eq). 5. Add the NBS portion-wise over 15–20 minutes to the vigorously stirring solution at 0 °C. The solution may transition from pale yellow to a deeper amber color. 6. Remove the ice bath and allow the reaction to warm to room temperature. 7. To drive the reaction to completion, gently heat the mixture to 50 °C for 1 hour[2].

Step 3: Quenching and Work-up 8. Cool the reaction mixture back to room temperature and pour it into crushed ice/water (300 mL). 9. Extract the aqueous mixture with EtOAc (3 × 150 mL). 10. Wash the combined organic layers sequentially with distilled water (3 × 100 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 100 mL). 11. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 12. Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/EtOAc (typically 70:30 to 50:50 v/v) to isolate the pure 4-bromo-5-methyl-1H-pyrazol-3-amine as an off-white to pale-yellow solid.

Self-Validation & In-Process Controls

To ensure scientific integrity and procedural success, the following self-validating checks must be integrated into the workflow:

-

TLC Monitoring (In-Process): Co-spot the starting material and the reaction mixture on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material is highly polar. The brominated product will exhibit a visibly higher Rf value due to the lipophilic nature of the bromine atom reducing the molecule's overall polarity.

-

LC-MS (Mass Validation): An aliquot of the reaction mixture should show the disappearance of the starting mass [M+H]+ = 98.1. The product will present a distinct isotopic doublet characteristic of mono-brominated compounds at [M+H]+ = 176.0 and 178.0 (1:1 ratio).

-

1H NMR (Structural Confirmation): In DMSO-d6, the starting material exhibits a distinct aromatic singlet at ~5.3 ppm corresponding to the C4-proton. The absolute disappearance of this peak is the definitive proof of successful C4-substitution. The methyl group will appear as a singlet (~2.1 ppm), and the primary amine will appear as a broad exchangeable singlet (~4.5–5.0 ppm).

References

-

Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor National Center for Biotechnology Information (PMC) URL:[Link]

-

Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

The Versatile Scaffolding of 4-bromo-5-methyl-1H-pyrazol-3-amine in Modern Drug Discovery: Applications and Protocols

Introduction: The Privileged Status of the Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of small molecule therapeutics targeting a wide array of biological targets. Pyrazole-containing compounds are found in numerous FDA-approved drugs, highlighting their clinical significance in treating conditions ranging from cancer and inflammation to infectious diseases.[3][4] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved pharmaceuticals and developmental candidates.[2]

One of the key strengths of the pyrazole scaffold is its ability to act as a bioisostere for other aromatic systems, such as benzene or other heterocycles.[5] This substitution can lead to improved potency and optimized physicochemical properties, including lipophilicity and aqueous solubility. Furthermore, the pyrazole ring can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking, making it an ideal anchor for inhibitor design.

This guide focuses on a particularly valuable building block: 4-bromo-5-methyl-1H-pyrazol-3-amine . The strategic placement of a bromine atom at the 4-position and an amino group at the 3-position provides two orthogonal handles for chemical modification. This dual functionality allows for the systematic construction of diverse compound libraries, making it an invaluable tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

The Strategic Advantage of 4-bromo-5-methyl-1H-pyrazol-3-amine as a Building Block

The utility of 4-bromo-5-methyl-1H-pyrazol-3-amine in small molecule drug discovery stems from the distinct reactivity of its two functional groups. The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the pyrazole core.

Simultaneously, the amino group at the C3 position can be readily functionalized through acylation, sulfonylation, or participation in nucleophilic substitution reactions. This dual reactivity allows for a modular and divergent approach to synthesis, where a common intermediate can be rapidly elaborated into a large library of analogs.

Application I: Development of Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria represents a significant global health threat. The pyrazole scaffold has been investigated as a source of novel antibacterial agents. Derivatives of 4-bromo-5-methyl-1H-pyrazol-3-amine have shown promise in this area, particularly against clinically relevant pathogens.

A notable application involves the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides.[5] In this approach, the 3-amino group of the pyrazole is first acylated with a bromo-substituted benzoyl chloride. The resulting intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction at the C4-bromo position to introduce a variety of aryl and heteroaryl moieties. This strategy allows for the systematic evaluation of the impact of different substituents on antibacterial activity.

Synthetic Workflow for Antibacterial Pyrazole Derivatives

Caption: Synthetic workflow for the generation of antibacterial pyrazole derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides from the acylated intermediate, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide.[5]

Materials:

-

4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (1.0 eq)

-

Arylboronic acid or pinacol ester (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, the corresponding arylboronic acid, and potassium phosphate.

-

Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 20-30 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide.

Application II: Scaffolding for Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.[1][2] The ability of the pyrazole ring to form key hydrogen bonds with the hinge region of the kinase active site makes it an ideal starting point for inhibitor design.

Derivatives of 4-bromo-5-methyl-1H-pyrazol-3-amine can be elaborated into potent kinase inhibitors. The C4 position can be functionalized to target the solvent-exposed region of the kinase, while the N-H of the pyrazole and the 3-amino group can interact with the hinge region.

Data on Pyrazolo[3,4-g]isoquinoline Kinase Inhibitors

| Compound | Haspin IC₅₀ (nM) | CLK1 IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | CDK9 IC₅₀ (nM) |

| 1b | 57 | 71 | - | 681 |

| 1c | 66 | 166 | 1114 | 428 |

| 2a | 127 | 296 | 600 | 430 |

| 2c | 62 | - | 250 | 564 |

| 3a | 167 | 101 | - | - |

Data extracted from Reference[6]. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Application III: Targeting Inflammatory Pathways via RIPK1 Inhibition

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death that is implicated in a variety of inflammatory diseases.[7][8] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for conditions such as inflammatory bowel disease and systemic inflammatory response syndrome.[9]

The 1H-pyrazol-3-amine scaffold has been identified as a promising starting point for the development of potent and selective RIPK1 inhibitors.[7][8] Structure-activity relationship studies have shown that modifications to the pyrazole core can significantly impact potency and selectivity. 4-bromo-5-methyl-1H-pyrazol-3-amine provides an excellent platform for such optimization studies.

Necroptosis Signaling Pathway

Caption: Simplified signaling pathway of necroptosis and the point of intervention for RIPK1 inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. This protocol provides a general method for the N-arylation of amines with 4-bromo-5-methyl-1H-pyrazol-3-amine, which can be adapted from procedures for similar bromo-aromatic compounds.

Materials:

-

4-bromo-5-methyl-1H-pyrazol-3-amine (1.0 eq)

-

Aniline or other amine (1.5 eq)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand (8 mol%)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas

Procedure:

-

In an oven-dried Schlenk tube, combine palladium(II) acetate, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add 4-bromo-5-methyl-1H-pyrazol-3-amine and the amine coupling partner.

-

Add the dry, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, or until the reaction is complete as determined by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent such as ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrazole derivative.

Conclusion and Future Perspectives

4-bromo-5-methyl-1H-pyrazol-3-amine is a highly versatile and valuable building block in small molecule drug discovery. Its dual functionality allows for the rapid and efficient synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The applications presented here in the fields of antibacterial agents, kinase inhibitors, and inhibitors of inflammatory pathways underscore the broad potential of this scaffold. As our understanding of disease biology continues to grow, the strategic use of such well-designed building blocks will be crucial in the development of the next generation of targeted therapeutics.

References

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

- Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838.

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

ResearchGate. (2025). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... [Link]

- Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2142–2165.

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

- Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.

-

Current Topics in Medicinal Chemistry. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

- Chen, Y., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry, 51(18), 5887–5891.

-

PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

-

Bentham Science. (2023). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. [Link]

-

National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

-

National Center for Biotechnology Information. (2018). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

-

Chemspace. 4-bromo-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

-

ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Royal Society of Chemistry. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. [Link]

-

ECHA. 4-bromo-5-methyl-1H-pyrazol-3-amine. [Link]

-

National Center for Biotechnology Information. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

-

Royal Society of Chemistry. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

National Center for Biotechnology Information. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.. [Link]

-

National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

Using 4-bromo-5-methyl-1H-pyrazol-3-amine as a building block in Suzuki cross-coupling

An Application Guide to Suzuki Cross-Coupling with 4-bromo-5-methyl-1H-pyrazol-3-amine

Introduction: The Strategic Value of Arylated Pyrazoles

Pyrazoles and their derivatives represent a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous commercially available drugs and clinical candidates.[1][2][3] Their versatile binding capabilities and favorable physicochemical properties make them privileged structures in drug design. Among the various methods for synthesizing functionalized pyrazoles, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted strategy for forming carbon-carbon bonds.[4][5] This reaction's tolerance for a wide range of functional groups, coupled with the stability and commercial availability of its organoboron reagents, makes it an indispensable tool for drug discovery professionals.[6]

This guide focuses on a particularly valuable building block: 4-bromo-5-methyl-1H-pyrazol-3-amine . The strategic placement of the bromine atom at the 4-position, combined with the amino group at the 3-position, provides a versatile handle for introducing molecular diversity. However, the presence of the unprotected amine and the acidic pyrazole N-H proton presents unique challenges, such as potential catalyst inhibition and undesired side reactions.[7][8] This document provides a detailed exploration of these challenges, offering field-proven protocols and mechanistic insights to empower researchers to successfully utilize this building block in their synthetic campaigns.

Understanding the Substrate: Key Chemical Characteristics

The reactivity of 4-bromo-5-methyl-1H-pyrazol-3-amine in Suzuki coupling is dictated by several factors:

-